

# Spectroscopic data for **Cyclohexyltriphenylphosphonium bromide.**

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## Compound of Interest

Compound Name: **Cyclohexyltriphenylphosphonium bromide**

Cat. No.: **B044559**

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A Comprehensive Guide to the Spectroscopic Properties of  
**Cyclohexyltriphenylphosphonium Bromide** and a Comparison with Common Alternatives

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data of key reagents is paramount. This guide provides a detailed comparison of the spectroscopic data for **Cyclohexyltriphenylphosphonium bromide** against two common alternatives: Methyltriphenylphosphonium bromide and Butyltriphenylphosphonium bromide. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic and analytical applications.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for  
**Cyclohexyltriphenylphosphonium bromide** and its alternatives.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ ) in ppm
Cyclohexyltriphenylphosphonium bromide	CDCl <sub>3</sub>	7.85-7.70 (m, 15H, Ar-H), 3.85 (m, 1H, P-CH), 1.8-1.2 (m, 10H, cyclohexyl-H)
Methyltriphenylphosphonium bromide	CDCl <sub>3</sub>	7.90-7.60 (m, 15H, Ar-H), 3.45 (d, J=13 Hz, 3H, P-CH <sub>3</sub> )
Butyltriphenylphosphonium bromide	CDCl <sub>3</sub>	7.8-7.6 (m, 15H, Ar-H), 3.5-3.3 (m, 2H, P-CH <sub>2</sub> ), 1.7-1.5 (m, 4H, -CH <sub>2</sub> -CH <sub>2</sub> -), 0.9 (t, 3H, -CH <sub>3</sub> )

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Solvent	Chemical Shifts ( $\delta$ ) in ppm
Cyclohexyltriphenylphosphonium bromide	CDCl <sub>3</sub>	135.1 (d, J=3 Hz, p-C), 133.8 (d, J=10 Hz, o-C), 130.5 (d, J=12 Hz, m-C), 118.8 (d, J=86 Hz, ipso-C), 31.0 (d, J=48 Hz, P-CH), 26.9 (d, J=14 Hz, CH <sub>2</sub> ), 26.1 (d, J=4 Hz, CH <sub>2</sub> ), 25.7 (CH <sub>2</sub> )
Methyltriphenylphosphonium bromide	CDCl <sub>3</sub>	135.0 (d, J=3 Hz, p-C), 133.7 (d, J=10 Hz, o-C), 130.4 (d, J=13 Hz, m-C), 118.5 (d, J=86 Hz, ipso-C), 11.4 (d, J=55 Hz, P-CH <sub>3</sub> )
Butyltriphenylphosphonium bromide	CDCl <sub>3</sub>	135.0 (d, J=3 Hz, p-C), 133.6 (d, J=10 Hz, o-C), 130.4 (d, J=13 Hz, m-C), 118.7 (d, J=85 Hz, ipso-C), 24.2 (d, J=49 Hz, P-CH <sub>2</sub> ), 23.8 (d, J=16 Hz, P-CH <sub>2</sub> -CH <sub>2</sub> ), 23.4 (d, J=4 Hz, P-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> ), 13.5 (-CH <sub>3</sub> )

Table 3: FT-IR Spectroscopic Data

Compound	Major Peak Assignments (cm <sup>-1</sup> )
Cyclohexyltriphenylphosphonium bromide	~3050 (Ar C-H stretch), ~2930, ~2850 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend)
Methyltriphenylphosphonium bromide	~3050 (Ar C-H stretch), ~2990 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend) <sup>[1]</sup>
Butyltriphenylphosphonium bromide	~3050 (Ar C-H stretch), ~2960, ~2870 (Aliphatic C-H stretch), ~1585 (C=C stretch), ~1485, ~1435 (P-Ph stretch), ~1110 (P-C stretch), ~720, ~690 (Ar C-H bend)

Table 4: Mass Spectrometry Data

Compound	Ionization Method	[M-Br] <sup>+</sup> (m/z)
Cyclohexyltriphenylphosphonium bromide	ESI	345.19
Methyltriphenylphosphonium bromide	ESI	277.12 <sup>[2][3]</sup>
Butyltriphenylphosphonium bromide	ESI	319.17

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the phosphonium salt in 0.6-0.8 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Transfer the solution to a 5 mm NMR tube.
- Instrument: A Bruker Avance (or equivalent) NMR spectrometer operating at a proton frequency of 400 MHz or higher.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
  - The chemical shifts are referenced to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans.
  - The chemical shifts are referenced to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) using appropriate NMR software (e.g., MestReNova, TopSpin).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

- Instrument: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the beam path and record the sample spectrum.
  - Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

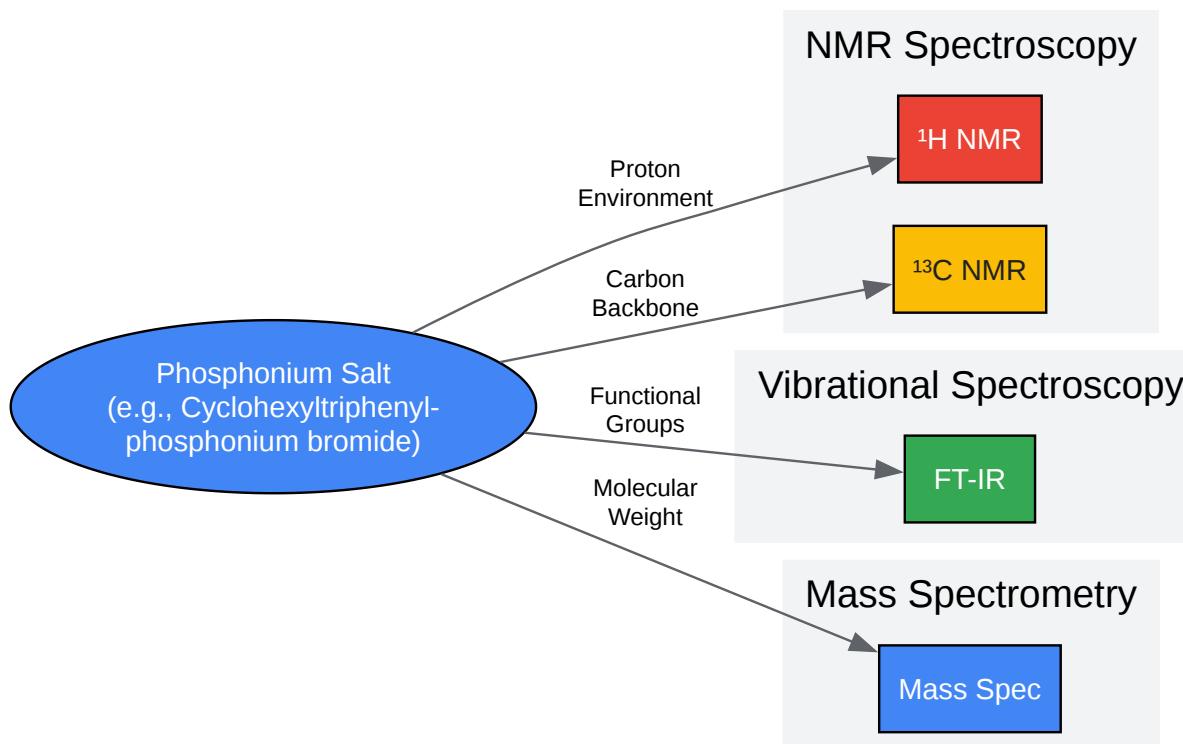
## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the phosphonium salt (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument: A Waters Xevo G2-XS QToF (or equivalent) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition:
  - Infuse the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Acquire the mass spectrum in positive ion mode over a mass range of  $m/z$  100-1000.
  - Typical ESI source parameters: capillary voltage of 3.0 kV, cone voltage of 30 V, and source temperature of 120 °C.
- Data Analysis: Identify the molecular ion peak corresponding to the cation ( $[\text{M-Br}]^+$ ).

## Visualizations

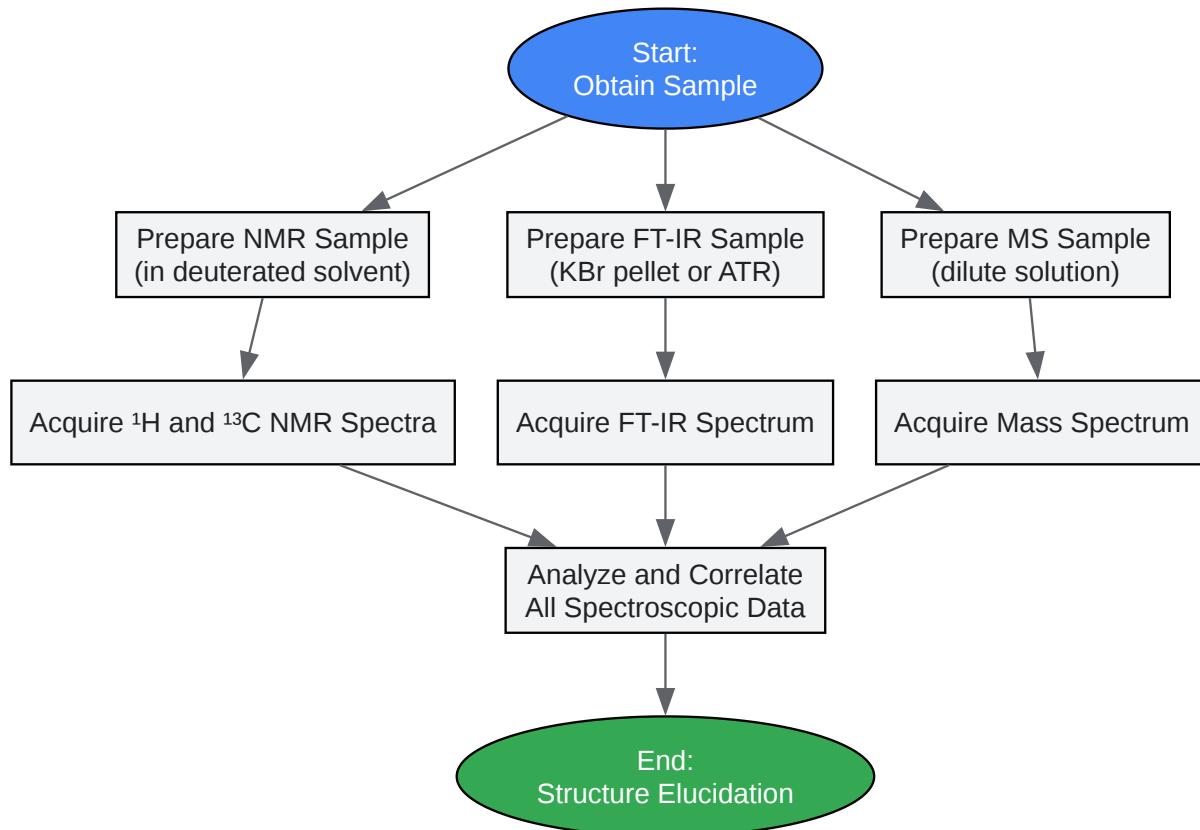
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general experimental workflow.

## Information from Spectroscopic Techniques

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Caption: Relationship between spectroscopic techniques and structural information.

## General Spectroscopic Characterization Workflow

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Caption: General workflow for spectroscopic characterization of a phosphonium salt.

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## References

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